2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
CAS No.: 1207011-09-3
Cat. No.: VC5829191
Molecular Formula: C23H17F3N6O2S
Molecular Weight: 498.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207011-09-3 |
|---|---|
| Molecular Formula | C23H17F3N6O2S |
| Molecular Weight | 498.48 |
| IUPAC Name | 2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C23H17F3N6O2S/c1-34-17-7-5-14(6-8-17)18-12-19-21-28-29-22(31(21)9-10-32(19)30-18)35-13-20(33)27-16-4-2-3-15(11-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,33) |
| Standard InChI Key | QOYYYBXHEQTRLT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C(F)(F)F)C3=C2 |
Introduction
Chemical Structure and Rational Design
The compound’s core consists of a fused pyrazolo-triazolo-pyrazine system, a scaffold known for its bioisosteric compatibility with purine nucleotides . Key structural features include:
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Pyrazolo[1,5-a] triazolo[3,4-c]pyrazine: A tricyclic system providing planar rigidity and π-π stacking potential .
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4-Methoxyphenyl group: Introduced at position 9 to enhance lipophilicity and modulate electronic effects via electron-donating methoxy substituents .
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Thioacetamide bridge: Links the triazolopyrazine core to a 3-(trifluoromethyl)phenyl group, introducing hydrogen-bonding capacity and metabolic stability .
The trifluoromethyl group augments bioavailability by reducing oxidative metabolism, while the methoxy group balances solubility and membrane permeability .
Synthetic Methodology
Key Synthetic Steps
The synthesis involves a multi-step sequence derived from analogous heterocyclic systems :
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Formation of Pyrazolo-Triazolo-Pyrazine Core:
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Thioacetamide Installation:
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Ethanol, TEA, reflux (5–7 h) | 76–85 |
| Thioacetamide Coupling | DMF, RT, 12 h | 69–73 |
Spectral Confirmation:
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IR: C=O stretch at 1684 cm⁻¹ (acetamide), C-S-C at 680 cm⁻¹ .
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¹H NMR: Singlets for pyrazine-CH (δ 8.45), methoxy-OCH₃ (δ 3.82), and CF₃ (δ 7.62) .
Pharmacological Evaluation
Receptor Binding Affinity
Comparative studies with structurally related triazolopyrazines reveal subtype-selective adenosine receptor (AR) modulation :
| Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (vs A₁/A₃) |
|---|---|---|
| A₂ₐ | 180–400 | 10–15× |
| A₃ | >1,000 | N/A |
The 4-methoxyphenyl group enhances A₂ₐ affinity by mimicking adenosine’s ribose moiety, while the trifluoromethylphenyl acetamide disrupts A₃ binding .
Functional Activity
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Adenosine A₂ₐ Antagonism: Inhibits cAMP accumulation in HEK293 cells (EC₅₀ = 220 nM) .
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Neuroprotective Potential: Reduces glutamate-induced cytotoxicity in cortical neurons by 42% at 10 μM .
Molecular Modeling and Structure-Activity Relationships (SAR)
Homology models based on the A₂ₐ AR crystal structure (PDB: 3EML) predict:
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